4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid
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Overview
Description
4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BClFO3. It is a derivative of phenylboronic acid, featuring chloro, fluoro, and isopropoxy substituents on the phenyl ring. This compound is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium . This is known as transmetalation. The 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid would interact with its targets (other organic compounds) in a similar manner, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Given its role in suzuki-miyaura coupling reactions, it can be inferred that it plays a part in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound would largely depend on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can be compared with other phenylboronic acids, such as:
4-Fluoro-2-isopropoxyphenylboronic acid: Lacks the chloro substituent, which may affect its reactivity and selectivity in cross-coupling reactions.
3-Chloro-4-fluorophenylboronic acid: Has a different substitution pattern, which can lead to variations in its chemical behavior and applications.
The unique combination of chloro, fluoro, and isopropoxy substituents in this compound provides distinct reactivity and selectivity advantages in synthetic applications .
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILYAAAOAAWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OC(C)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681656 |
Source
|
Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-21-0 |
Source
|
Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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